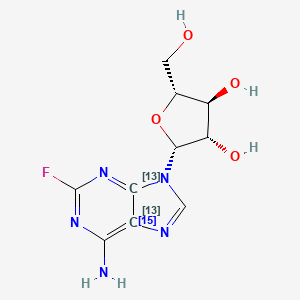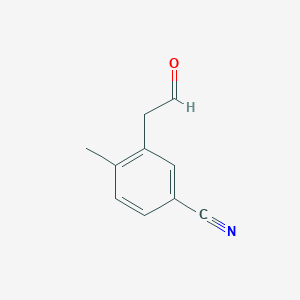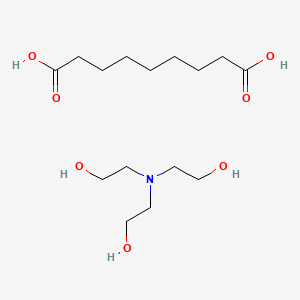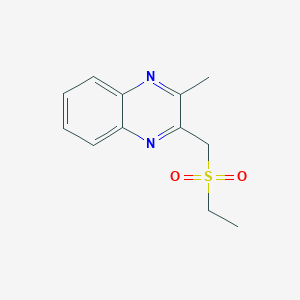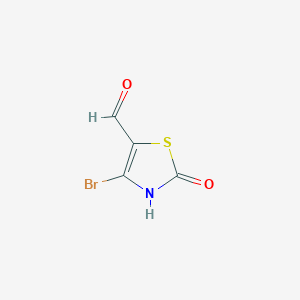
6PPD-quinonoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6PPD-quinonoic Acid is typically formed through the oxidation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine in the presence of singlet oxygen in an ozone-rich environment . The reaction involves a series of transformations, including amine group oxidation, side-chain oxidation, and nitroxide radical formation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6PPD-quinonoic Acid undergoes various chemical reactions, including:
Oxidation: The compound is formed through the oxidation of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine.
Reduction: It can be reduced back to its precursor under certain conditions.
Substitution: The quinone structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Singlet oxygen and ozone are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives and reduced forms of the compound .
Scientific Research Applications
6PPD-quinonoic Acid has several scientific research applications, including:
Environmental Chemistry: Studying its degradation and detoxification in water environments.
Toxicology: Investigating its toxic effects on aquatic organisms and potential hepatotoxicity in mammals.
Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.
Mechanism of Action
The mechanism by which 6PPD-quinonoic Acid exerts its toxic effects involves the formation of reactive oxygen species and subsequent oxidative stress . The compound targets cellular components, leading to cellular damage and apoptosis . Key molecular pathways involved include the activation of oxidative stress response pathways and disruption of mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylguanidine: Another tire rubber additive with similar environmental concerns.
Benzothiazoles: Compounds used in rubber manufacturing with potential environmental toxicity.
Uniqueness
6PPD-quinonoic Acid is unique due to its high toxicity to specific aquatic species and its stability in water environments . Its formation from a widely used tire additive makes it a significant environmental pollutant .
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-anilino-2-hydroxy-6-(4-methylpentan-2-ylimino)-5-oxocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C19H22N2O4/c1-11(2)9-12(3)20-17-15(22)10-14(18(23)16(17)19(24)25)21-13-7-5-4-6-8-13/h4-8,10-12,21,23H,9H2,1-3H3,(H,24,25) |
InChI Key |
LZKIOLOSCSYSGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)N=C1C(=O)C=C(C(=C1C(=O)O)O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl](/img/structure/B13855690.png)

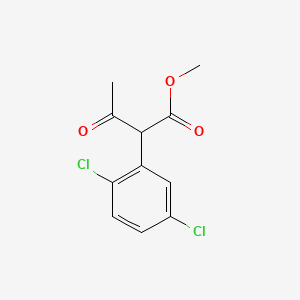
![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)
![(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid](/img/structure/B13855715.png)

![4-[2-(aminooxy)ethyl]Morpholine hydrochloride](/img/structure/B13855733.png)
